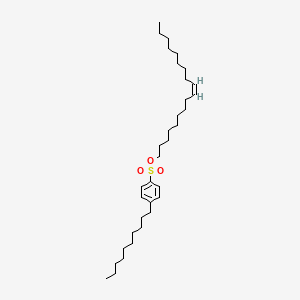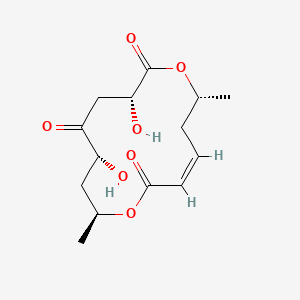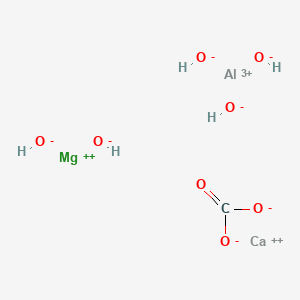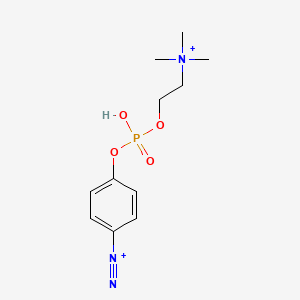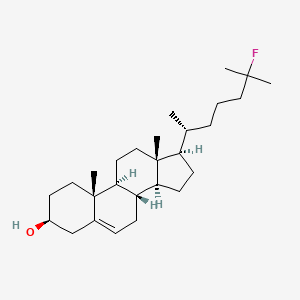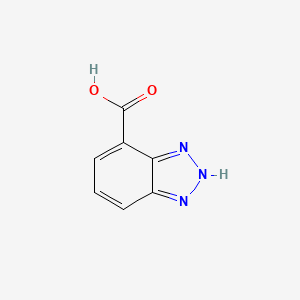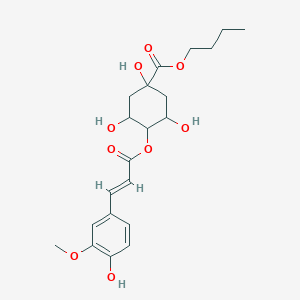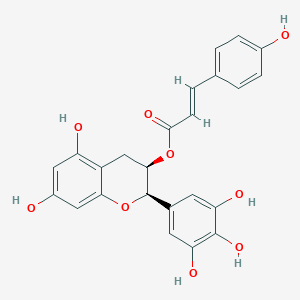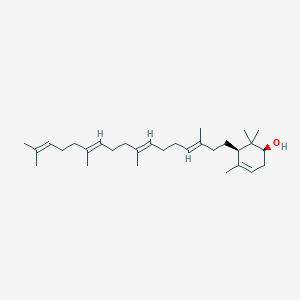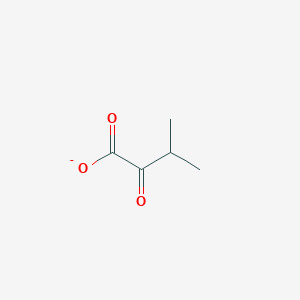
3-Methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
1. NMR Studies in Proteins
3-Methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of high molecular weight proteins. A study by Ayala et al. (2012) discusses an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach is designed to optimize magnetization transfer in large proteins between important structural probes and their corresponding backbone nuclei (Ayala et al., 2012).
2. Biosynthesis of Ethylene from Methionine
Billington, Golding, and Primrose (1979) identified 4-methylthio-2-oxobutanoate in culture fluids of various bacteria and fungi, suggesting its role as an intermediate in the biosynthesis of ethylene from methionine. Their research presents methods for identifying this compound using techniques like TLC, NMR, and mass spectroscopy (Billington, Golding & Primrose, 1979).
3. Thioacetalization Reagent
Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a derivative of 3-oxobutanoate, has been investigated as a nonthiolic, odorless, and practical thioacetalization reagent. Ran et al. (2005) demonstrated its effectiveness in converting a range of aldehydes and ketones into corresponding dithioacetals (Ran et al., 2005).
4. Synthesis of Chiral Intermediates
Studies have shown the synthesis of specific chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important component in the production of certain pharmaceuticals. Zhang Xingxian (2012) describes a synthesis process starting from L-aspartic acid, highlighting its potential in drug development (Zhang Xingxian, 2012).
5. Enantioselective Reduction by Fungi
Fungal species like Penicillium purpurogenum have been used to reduce ethyl 2-methyl 3-oxobutanoate to its corresponding alcohols. Iwamoto et al. (2000) observed a high diastereomer ratio and enantiomeric excess in these reductions, indicating the potential for precise stereochemical control in microbial reductions (Iwamoto et al., 2000).
Eigenschaften
Molekularformel |
C5H7O3- |
|---|---|
Molekulargewicht |
115.11 g/mol |
IUPAC-Name |
3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |
InChI-Schlüssel |
QHKABHOOEWYVLI-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-] |
Synonyme |
2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



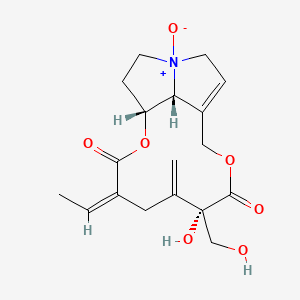

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
